An In-depth Technical Guide to 3-Hydroxypropionic Acid Biosynthesis Pathways
An In-depth Technical Guide to 3-Hydroxypropionic Acid Biosynthesis Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core biosynthetic pathways for 3-hydroxypropionic acid (3-HP), a valuable platform chemical for producing a wide range of commodity and specialty chemicals. The content delves into the intricacies of each pathway, metabolic engineering strategies to enhance production, detailed experimental protocols for key assays and strain development, and a comparative analysis of production metrics across different microbial hosts.
Core Biosynthesis Pathways for 3-Hydroxypropionic Acid
The microbial production of 3-HP has been explored through several distinct metabolic routes, primarily categorized as the glycerol-dependent pathways, the malonyl-CoA pathway, and the β-alanine pathway.
Glycerol-Dependent Pathways
Glycerol, a readily available and inexpensive byproduct of biodiesel production, is a common feedstock for 3-HP synthesis. The conversion of glycerol to 3-HP proceeds via the intermediate 3-hydroxypropionaldehyde (3-HPA) and can be categorized into two main pathways: CoA-dependent and CoA-independent.
The CoA-independent pathway is the more direct route, involving two key enzymatic steps.[1]
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Glycerol Dehydration: Glycerol is first converted to 3-HPA by a coenzyme B12-dependent glycerol dehydratase (GDHt).
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Oxidation: The resulting 3-HPA is then oxidized to 3-HP by an aldehyde dehydrogenase (ALDH).
This pathway has been extensively studied and engineered in various microorganisms due to its simplicity.[1]
The CoA-dependent pathway, naturally found in some bacteria like Lactobacillus reuteri, involves a more complex series of reactions following the initial dehydration of glycerol.[1]
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Glycerol Dehydration: Similar to the independent pathway, glycerol is converted to 3-HPA by a coenzyme B12-dependent glycerol dehydratase.
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CoA-Acylation: 3-HPA is then converted to 3-hydroxypropionyl-CoA (3-HP-CoA) by a propionaldehyde dehydrogenase.
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Phosphotransacetylation: 3-HP-CoA is subsequently converted to 3-hydroxypropionyl-phosphate.
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ATP Generation: Finally, 3-HP is produced from 3-hydroxypropionyl-phosphate, a reaction that also generates ATP.
Malonyl-CoA Pathway
The malonyl-CoA pathway is a versatile route for 3-HP production from various carbon sources, including glucose, that can be metabolized to acetyl-CoA. This pathway is central to fatty acid biosynthesis and has been repurposed for 3-HP production.
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Carboxylation of Acetyl-CoA: Acetyl-CoA is carboxylated to malonyl-CoA by acetyl-CoA carboxylase (ACC).
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Reduction of Malonyl-CoA: Malonyl-CoA is then reduced to 3-HP in a two-step reaction catalyzed by a bifunctional malonyl-CoA reductase (MCR). This enzyme first reduces malonyl-CoA to malonate semialdehyde, which is subsequently reduced to 3-HP.
β-Alanine Pathway
The β-alanine pathway provides an alternative route from central metabolism to 3-HP. This pathway utilizes aspartate, an amino acid derived from the TCA cycle intermediate oxaloacetate.
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Decarboxylation of Aspartate: L-aspartate is decarboxylated to β-alanine by aspartate-α-decarboxylase.
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Transamination: β-alanine is then converted to malonate semialdehyde by a β-alanine aminotransferase.
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Reduction: Finally, malonate semialdehyde is reduced to 3-HP by a 3-hydroxypropionate dehydrogenase.
Quantitative Data on 3-HP Production
The following tables summarize the production of 3-HP in various engineered microorganisms, categorized by the biosynthetic pathway employed.
Table 1: 3-HP Production via Glycerol-Dependent Pathways
| Host Organism | Key Enzymes Expressed | Substrate(s) | Titer (g/L) | Yield (g/g or mol/mol) | Productivity (g/L/h) | Fermentation Mode |
| Klebsiella pneumoniae | Overexpression of native puuC (ALDH) | Glycerol | 83.8 | - | - | Fed-batch[2] |
| Escherichia coli | dhaB1234, gdrAB (K. pneumoniae), ydcW (K. pneumoniae) | Glycerol | 76.2 | 0.457 g/g | 1.89 | Fed-batch[1] |
| Escherichia coli | dhaB-dhaR (L. brevis), PSALDH (P. aeruginosa) | Glycerol | 57.3 | 0.88 g/g | 1.59 | Fed-batch |
| Corynebacterium glutamicum | Engineered glycerol pathway | Glucose, Xylose | 62.6 | - | - | Fed-batch[2] |
| Pseudomonas denitrificans | dhaB, gdrAB (K. pneumoniae), puuC (K. pneumoniae) | Glycerol, Glucose | 54.7 mmol/L | 67% (mol/mol) | - | Batch[3] |
Table 2: 3-HP Production via the Malonyl-CoA Pathway
| Host Organism | Key Enzymes Expressed | Substrate(s) | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Fermentation Mode |
| Escherichia coli | mcr (C. aurantiacus), accADBCb (E. coli), pntAB (E. coli) | Glucose | 2.14 mM | - | - | Shake flask[4] |
| Saccharomyces cerevisiae | CaMCR, mutated ACC1 | Glucose | ~10 | - | - | Fed-batch[5] |
Table 3: 3-HP Production via the β-Alanine Pathway
| Host Organism | Key Enzymes Expressed | Substrate(s) | Titer (g/L) | Yield (C-mol/C-mol) | Fermentation Time (h) | Fermentation Mode |
| Saccharomyces cerevisiae | panD (T. castaneum), yhxA (B. cereus), ydfG (E. coli) | Methanol | 21.4 | 0.15 g/g | 39 | Fed-batch |
| Saccharomyces cerevisiae | Novel β-alanine-pyruvate aminotransferase (B. cereus) | Glucose | 13.7 | 0.14 | 80 | Fed-batch[6] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of 3-HP biosynthesis.
General Strain Construction Workflow
The following workflow outlines the general steps for constructing a recombinant microbial strain for 3-HP production.
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Vector and Insert Preparation:
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Amplify the gene of interest using PCR with primers that add desired restriction sites to the ends of the gene.
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Digest the expression vector (e.g., pET-28a) and the purified PCR product with the corresponding restriction enzymes.
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Purify the digested vector and insert using a gel extraction kit.
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Ligation:
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Set up a ligation reaction with the digested vector, insert, T4 DNA ligase, and ligase buffer. A typical molar ratio of insert to vector is 3:1.
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Incubate the reaction at 16°C overnight or at room temperature for 1-2 hours.
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Transformation:
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Transform the ligation mixture into competent E. coli cells (e.g., DH5α) via heat shock or electroporation.
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Plate the transformed cells on LB agar plates containing the appropriate antibiotic for selection.
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Incubate the plates overnight at 37°C.
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Verification:
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Perform colony PCR on selected colonies to screen for the presence of the insert.
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Isolate plasmid DNA from positive colonies and confirm the construct by restriction digestion and Sanger sequencing.
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gRNA Design and Plasmid Construction:
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Design a 20-bp guide RNA (gRNA) sequence targeting the gene to be knocked out.
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Clone the gRNA sequence into a gRNA expression plasmid.
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Donor DNA Preparation:
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Synthesize or PCR-amplify a donor DNA fragment containing flanking homology arms (typically 50-500 bp) upstream and downstream of the target gene.
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Transformation and Knockout:
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Co-transform the Cas9 expression plasmid, the gRNA plasmid, and the donor DNA into electrocompetent E. coli cells expressing the λ-Red recombinase system.
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Plate the cells on selective media to isolate transformants.
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Verification:
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Screen for successful knockouts by colony PCR using primers that flank the target gene. The PCR product from a knockout mutant will be smaller than that from the wild-type.
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Confirm the knockout by Sanger sequencing of the PCR product.
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Enzyme Activity Assays
This assay measures the NADPH-dependent reduction of malonyl-CoA.
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Principle: The decrease in absorbance at 340 nm due to the oxidation of NADPH is monitored spectrophotometrically.
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Reagents:
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100 mM Tris-HCl buffer (pH 7.8)
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2 mM MgCl₂
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0.4 mM NADPH
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0.15 mM Malonyl-CoA
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Purified MCR enzyme or cell-free extract
-
-
Procedure:
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Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and NADPH.
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Add the enzyme solution and pre-incubate at the optimal temperature for the enzyme (e.g., 57°C for MCR from C. aurantiacus).[7][8]
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Initiate the reaction by adding malonyl-CoA.
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Monitor the decrease in absorbance at 340 nm for several minutes.
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Calculate the enzyme activity based on the rate of NADPH oxidation (ε₃₄₀ = 6.22 mM⁻¹cm⁻¹).
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A coupled-enzyme assay is typically used to measure GDHt activity.[9]
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Principle: GDHt converts a substrate (e.g., 1,2-propanediol) to an aldehyde, which is then reduced by a coupling enzyme (e.g., alcohol dehydrogenase) with the concomitant oxidation of NADH, which is monitored at 340 nm.
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Reagents:
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100 mM Buffer (e.g., potassium phosphate, pH 8.0)
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Substrate (e.g., 1,2-propanediol)
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Coenzyme B₁₂ (if required by the enzyme)
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NADH
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Coupling enzyme (e.g., yeast alcohol dehydrogenase)
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Cell-free extract containing GDHt
-
-
Procedure:
-
Prepare a reaction mixture containing the buffer, substrate, NADH, and coupling enzyme.
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Add the cell-free extract containing GDHt.
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Monitor the decrease in absorbance at 340 nm.
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Calculate the activity based on the rate of NADH oxidation.
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Fed-Batch Fermentation
The following is a representative protocol for high-density fed-batch fermentation of a recombinant E. coli strain for 3-HP production.
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Inoculum Preparation:
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Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C.
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Use the overnight culture to inoculate a larger volume of seed culture medium and grow to an OD₆₀₀ of 2-4.
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Bioreactor Setup:
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Prepare the fermentation medium (a defined mineral medium with a carbon source like glucose or glycerol) in the bioreactor and sterilize.
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Calibrate pH and dissolved oxygen (DO) probes.
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Batch Phase:
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Inoculate the bioreactor with the seed culture.
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Maintain the temperature at 37°C and the pH at a setpoint (e.g., 7.0) by the automated addition of a base (e.g., NH₄OH).
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Maintain DO above a certain level (e.g., 20%) by controlling the agitation and aeration rate.
-
-
Fed-Batch Phase:
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When the initial carbon source is depleted (indicated by a sharp increase in DO), start the feeding of a concentrated nutrient solution.
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The feeding strategy can be constant, stepwise, or exponential to maintain a desired growth rate.
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Induce the expression of the 3-HP pathway genes with an inducer (e.g., IPTG) when the cell density reaches a certain level (e.g., OD₆₀₀ of 20-30).
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Sampling and Analysis:
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Take samples periodically to measure cell density (OD₆₀₀), substrate concentration, and 3-HP concentration using HPLC.
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Metabolic Engineering Strategies for Enhanced 3-HP Production
To improve the titer, yield, and productivity of 3-HP, various metabolic engineering strategies have been employed. The general logic is to increase the flux towards 3-HP while minimizing the flux to competing pathways and reducing the accumulation of toxic intermediates.
Logic of Metabolic Engineering for the Malonyl-CoA Pathway
The following diagram illustrates the key metabolic engineering strategies to optimize the malonyl-CoA pathway for 3-HP production.
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Increasing Precursor Supply: Overexpression of acetyl-CoA carboxylase (ACC) and enzymes in the pathway leading to acetyl-CoA, such as the pyruvate dehydrogenase (PDH) complex, can increase the pool of malonyl-CoA available for 3-HP synthesis.
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Enhancing Cofactor Availability: The reduction of malonyl-CoA to 3-HP by MCR is NADPH-dependent. Overexpressing enzymes like transhydrogenase (pntAB), which converts NADH to NADPH, can improve the availability of this essential cofactor.[4]
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Blocking Competing Pathways: To channel more carbon towards 3-HP, competing pathways are often blocked. This includes downregulating or knocking out genes involved in fatty acid synthesis, which also consumes malonyl-CoA, and genes in the TCA cycle to increase the availability of acetyl-CoA.
By implementing these strategies, researchers can significantly enhance the efficiency of 3-HP production in engineered microorganisms. This guide provides a foundational understanding for further research and development in the biosynthesis of this important platform chemical.
References
- 1. Production of 3-Hydroxypropionic Acid from Renewable Substrates by Metabolically Engineered Microorganisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria [frontiersin.org]
- 3. Metabolic engineering of Escherichia coli BL21 strain using simplified CRISPR-Cas9 and asymmetric homology arms recombineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Metabolic Engineering of Yeast for the Production of 3-Hydroxypropionic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Malonyl-Coenzyme A Reductase in the Modified 3-Hydroxypropionate Cycle for Autotrophic Carbon Fixation in Archaeal Metallosphaera and Sulfolobus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dissection of Malonyl-Coenzyme A Reductase of Chloroflexus aurantiacus Results in Enzyme Activity Improvement | PLOS One [journals.plos.org]
- 8. Dissection of Malonyl-Coenzyme A Reductase of Chloroflexus aurantiacus Results in Enzyme Activity Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of crude-cell-extract glycerol dehydratase activity in recombinant Escherichia coli using coupled-enzyme reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
